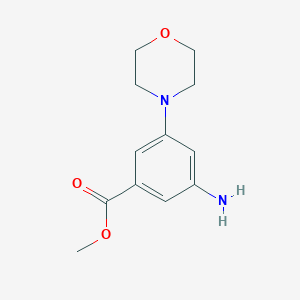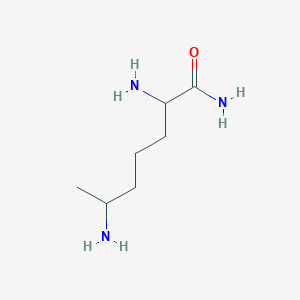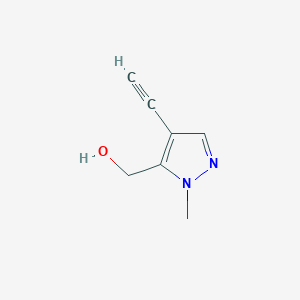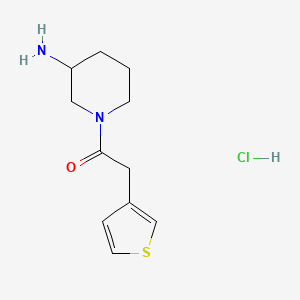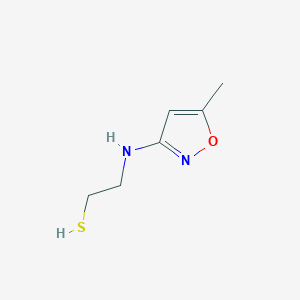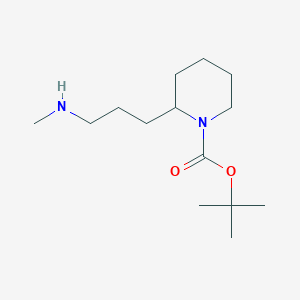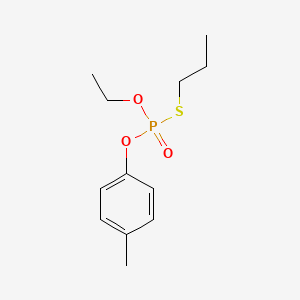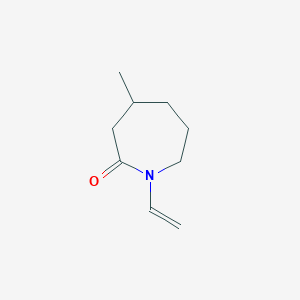
3-methyl-N-vinyl caprolactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-vinyl caprolactam is a chemical compound that belongs to the class of vinyl lactams. It is a derivative of caprolactam, which is widely used in the production of synthetic polymers. The compound is characterized by the presence of a vinyl group attached to the nitrogen atom of the caprolactam ring, along with a methyl group at the third position of the ring. This unique structure imparts specific properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methyl-N-vinyl caprolactam can be synthesized through a series of chemical reactions involving caprolactam as the starting material. One common method involves the vinylation of caprolactam using vinyl halides in the presence of a base. The reaction typically takes place under mild conditions, with temperatures ranging from 50°C to 100°C. The presence of a catalyst, such as a palladium complex, can enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound. Advanced techniques, such as distillation and crystallization, are employed to purify the final product and achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-vinyl caprolactam undergoes various chemical reactions, including:
Polymerization: The compound can undergo free radical polymerization to form poly(this compound), which exhibits unique thermal and mechanical properties.
Oxidation and Reduction: The vinyl group in the compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) and potassium persulfate are commonly used in the polymerization of this compound.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are employed in oxidation and reduction reactions, respectively.
Major Products
The major products formed from the reactions of this compound include poly(this compound), caprolactam, and various oxidized or reduced derivatives .
Scientific Research Applications
3-methyl-N-vinyl caprolactam has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-methyl-N-vinyl caprolactam is primarily related to its ability to undergo polymerization and form hydrogels. These hydrogels exhibit temperature-sensitive behavior, allowing them to swell or shrink in response to changes in temperature. This property is utilized in drug delivery systems, where the hydrogels can release drugs in a controlled manner based on the surrounding temperature . The molecular targets and pathways involved in this mechanism include the interactions between the polymer chains and the encapsulated drugs, as well as the diffusion of the drugs through the hydrogel matrix .
Comparison with Similar Compounds
3-methyl-N-vinyl caprolactam can be compared with other similar compounds, such as:
N-vinyl caprolactam: Both compounds have similar structures, but the presence of the methyl group in this compound imparts different properties, such as increased hydrophobicity and thermal stability.
N-vinyl pyrrolidone: This compound is another vinyl lactam used in polymer synthesis.
N-vinyl formamide: Similar to this compound, this compound is used in polymer synthesis, but it has different reactivity and properties due to the presence of the formamide group.
Properties
CAS No. |
502507-61-1 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-ethenyl-4-methylazepan-2-one |
InChI |
InChI=1S/C9H15NO/c1-3-10-6-4-5-8(2)7-9(10)11/h3,8H,1,4-7H2,2H3 |
InChI Key |
RYAFIHABDOQVHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C(=O)C1)C=C |
Related CAS |
502507-61-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


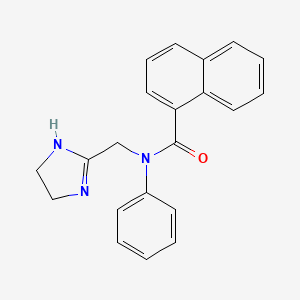

![5-[(5-Methylfuran-2-yl)methyl]furan-2-carbaldehyde](/img/structure/B13964799.png)
